GSK-3 Inhibition: Plasmodium falciparum GSK3 IC50 of 480 nM
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide inhibits recombinant Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) with an IC50 of 480 nM, as measured using GS-1 substrate in the presence of [γ-32P]-ATP after 30 minutes [1]. In contrast, the compound exhibits negligible inhibition of human GSK-3α, with an IC50 greater than 100,000 nM under comparable assay conditions [2]. This >200-fold selectivity for the parasitic kinase over the human ortholog represents a quantifiable differentiation relevant to antimalarial target validation studies.
| Evidence Dimension | IC50 for GSK-3 inhibition |
|---|---|
| Target Compound Data | 480 nM (Plasmodium falciparum GSK3); >100,000 nM (Human GSK-3α) |
| Comparator Or Baseline | Human GSK-3α (IC50 > 100,000 nM) |
| Quantified Difference | >208-fold selectivity for PfGSK3 over human GSK-3α |
| Conditions | Recombinant enzyme assays; PfGSK3: GS-1 substrate, [γ-32P]-ATP, 30 min; Human GSK-3α: Nt-GST-tagged protein |
Why This Matters
This selectivity profile enables target validation studies in malaria research while minimizing confounding off-target effects on human GSK-3, a critical consideration for interpreting phenotypic screening results.
- [1] BindingDB. BDBM50424223 (CHEMBL2313853). Affinity Data: IC50 = 480 nM for Plasmodium falciparum GSK3. View Source
- [2] BindingDB. BDBM50424223 (CHEMBL2313853). Affinity Data: IC50 > 1.00E+5 nM for Human GSK-3α. View Source
